molecular formula C10H18FNO3 B1375422 (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1138324-48-7

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1375422
CAS No.: 1138324-48-7
M. Wt: 219.25 g/mol
InChI Key: ROEMZCLHRRRKGF-SFYZADRCSA-N
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Description

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Fluorination of Pyrrolidine Derivatives: Starting from a pyrrolidine derivative, fluorination can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Hydroxymethylation: The hydroxymethyl group can be introduced using reagents like formaldehyde in the presence of a reducing agent.

  • Esterification: The final step involves esterification using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or a strong acid resin.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-fluoro-2-(carboxymethyl)pyrrolidine-1-carboxylate.

  • Reduction: 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Medicine: It has potential as a precursor for the development of new drugs, particularly those targeting neurological disorders.

  • Industry: It can be used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound to its target.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors involved in signaling pathways.

Comparison with Similar Compounds

  • (2S,4R)-Tert-butyl 4-fluoro-2-(methoxymethyl)pyrrolidine-1-carboxylate

  • (2S,4R)-Tert-butyl 4-fluoro-2-(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness: The presence of the hydroxymethyl group in (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate distinguishes it from similar compounds, as this group can participate in additional chemical reactions and biological interactions.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid (1.1 g, 4.7 mmol) in THF (10.0 ml) was added BH3.THF(1.0 M solution in THF, 10.0 ml, 10.0 mmol) at 0° C. After stirred at room temperature for 1.0 h. After cooled, the mixture was concentrated in vacuo. Water was added thereto at 0° C., and extracted with EtOAc. The extract was washed with water, then dried over Na2SO4, and concentrated in vacuo to give 1-tert-butoxycarbonyl-4-fluoro-2-pyrrolidinylmethanol (1.0 g, quant) as a a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.29–2.39 (m, 1H), 3.38–3.59 (m, 2H), 3.74–3.88 (m, 2H), 4.09–4.14 (m, 2H), 4.85 (m, 1H), 5.03 (br s, 1H), 5.16 (br s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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